Metoserpate hydrochloride is derived from the class of compounds known as amphetamines. It is specifically categorized under the subclass of substituted phenethylamines, which are known for their stimulant properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of metoserpate hydrochloride typically involves several steps that include the formation of the core structure followed by the addition of the hydrochloride salt. Common methods include:
Metoserpate hydrochloride has a complex molecular structure characterized by a phenethylamine backbone with specific substituents that confer its stimulant properties. The molecular formula can be represented as C₁₁H₁₅ClN₂.
Metoserpate hydrochloride undergoes various chemical reactions typical for substituted amphetamines:
The mechanism by which metoserpate hydrochloride exerts its effects involves several key processes:
Metoserpate hydrochloride finds applications in various scientific fields:
Metoserpate hydrochloride emerged from systematic structural modifications of yohimbine alkaloids, a subclass of monoterpenoid indole alkaloids with significant pharmacological potential. Yohimbine (chemical formula C₂₁H₂₆N₂O₃) served as the foundational compound, characterized by a pentacyclic yohimban skeleton with five chiral centers that confer stereochemical complexity [3]. Chemists at Ciba Pharmaceutical Company (later Novartis) focused on esterification and methoxylation strategies to enhance the psychotropic profile while reducing adverse effects associated with the parent compound. These efforts yielded metoserpate (methyl 11,17α,18α-trimethoxy-3β,20α-yohimban-16β-carboxylate), with the molecular formula C₂₄H₃₂N₂O₅ and molecular weight of 428.53 g/mol [1] [6].
The structural evolution specifically involved:
This targeted molecular redesign aimed to enhance bioavailability and receptor selectivity while maintaining the tranquilizing properties intrinsic to naturally occurring yohimbine alkaloids. The synthesis was achieved through asymmetric intramolecular Michael reactions and Diels-Alder cyclizations, with reported yields of 14-16% in early synthetic routes [3].
Table 1: Structural Comparison of Yohimbine Alkaloids
Alkaloid | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 g/mol | Unmodified pentacyclic structure |
Reserpine | C₃₃H₄₀N₂O₉ | 608.68 g/mol | Trimethoxybenzoyl ester |
Metoserpate | C₂₄H₃₂N₂O₅ | 428.53 g/mol | 11,17α,18α-Trimethoxy, C16 methyl ester |
Rauwolscine | C₂₁H₂₆N₂O₃ | 354.44 g/mol | C-3 epimer of yohimbine |
The veterinary application of metoserpate hydrochloride (marketed as Pacitran®) underwent rigorous development from the 1960s through the 1970s, specifically targeting stress-induced pathologies in poultry production. Initial field studies by Belloff and Hsu (1963) demonstrated its efficacy in reducing handling stress during transportation of broilers, establishing the foundation for commercial development [4]. By 1969, Parker documented its specific indication as "a tranquilizer for specific stresses in poultry," highlighting its water-soluble formulation advantages over earlier sedatives [1].
Key research milestones established its therapeutic profile:
These advancements positioned metoserpate as the first specifically indicated tranquilizer for poultry stress syndromes, bridging the gap between general sedatives and condition-targeted psychopharmacology in veterinary medicine.
Table 2: Key Research on Poultry Applications of Metoserpate Hydrochloride
Year | Researchers | Study Focus | Key Finding |
---|---|---|---|
1963 | Belloff & Hsu | Handling stress | Reduced mortality during transport |
1966 | Champion et al. | Transport performance | Maintained weight in transported pullets |
1969 | Parker | Commercial formulation | Established Pacitran® as veterinary product |
1971 | Gallup et al. | Immobility reflex | 67% reduction in tonic immobility duration |
1977 | Reynolds & Maplesden | Hysteria treatment | Effective symptom control in 15 flocks |
Metoserpate hydrochloride's path to veterinary approval exemplified evolving regulatory frameworks for psychotropic agents in food animals. Designated as SU-9064 during development, it received the DrugBank accession number DB11530 and was assigned the UNII identifier X3G4L02XQU upon formal recognition as a distinct molecular entity [1] [6]. The compound navigated complex regulatory requirements including:
The compound's regulatory journey reflected three critical trends in veterinary drug oversight:
Despite its veterinary approval, metoserpate hydrochloride remained classified as "Experimental" for human applications, highlighting the divergent regulatory pathways for veterinary versus human psychotropic agents during this era [1] [6].
Table 3: Regulatory Identifiers for Metoserpate Hydrochloride
Identifier System | Designation | Significance |
---|---|---|
CAS Registry | 1178-28-5 | Unique chemical identifier |
UNII | X3G4L02XQU | FDA Substance Identification |
DrugBank | DB11530 | Pharmacological classification |
INN | 2545 | International Nonproprietary Name |
Merck Index | m350 | Historic reference standard |
Chemical Compounds Referenced
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7